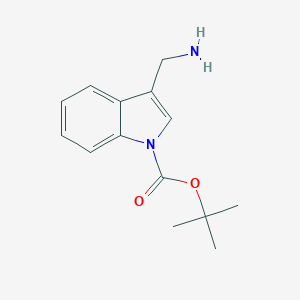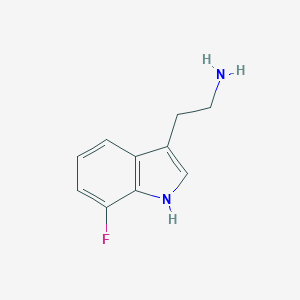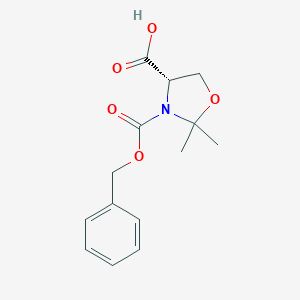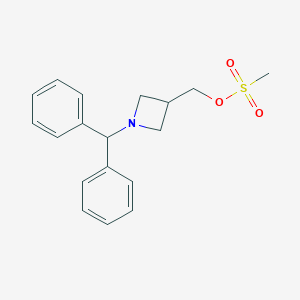
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, also known as DHP or methanopyrrolidine, is a heterocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in the field of drug discovery. DHP is a bicyclic compound that contains a pyrrolizidine ring system fused with a cyclopropane ring, which confers its unique properties.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been studied extensively for its potential applications in drug discovery. It has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is not well understood, but it is thought to act through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its antitumor and antiviral properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its unique structure, which confers a range of biological activities. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have antitumor, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its relatively complex synthesis method, which may limit its use in large-scale drug discovery efforts.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol. One potential area of research is the development of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, which may lead to the development of more specific and effective drugs. Finally, the potential applications of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol in the treatment of neurodegenerative diseases warrant further investigation.
Synthesemethoden
The synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol involves the reaction of a cyclopropane derivative with a pyrrolidine derivative under specific conditions. The most commonly used method for the synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol product.
Eigenschaften
CAS-Nummer |
183154-63-4 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
Kanonische SMILES |
C1C2C1(C3=CC=CN3C2)O |
Synonyme |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)






![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)



